(+)-Bufuralol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64100-61-4 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

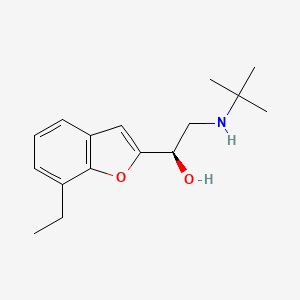

IUPAC Name |

(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m1/s1 |

InChI Key |

SSEBTPPFLLCUMN-CYBMUJFWSA-N |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (+)-Bufuralol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufuralol is a non-selective β-adrenoceptor antagonist that also exhibits partial agonist activity.[1][2] It is a chiral molecule, existing as two enantiomers: (R)-(+)-bufuralol and (S)-(-)-bufuralol. The pharmacological activity of bufuralol primarily resides in the (S)-(-)-enantiomer, which is a potent β-blocker, while the (R)-(+)-enantiomer is significantly less active at β-adrenoceptors but is a preferred substrate for metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[3][4] This stereoselectivity in both its pharmacodynamics and pharmacokinetics makes bufuralol a valuable tool in pharmacological research, particularly in studies of drug metabolism and β-adrenergic receptor function. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, pharmacological properties, and metabolic profile of (+)-bufuralol.

Discovery and Synthesis of this compound

The synthesis of bufuralol and the investigation of its structure-activity relationships were first described in the 1970s.[5] The development of enantioselective synthetic routes has been a key focus of subsequent research to allow for the specific investigation of the individual enantiomers.

Enantioselective Synthesis of (R)-(+)-Bufuralol

An effective method for the enantioselective synthesis of (R)-bufuralol has been reported, utilizing a dynamic kinetic resolution of a key chlorohydrin intermediate. The overall yield for this multi-step synthesis is approximately 31%.[6]

Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Bufuralol

This protocol is a summary of the key steps described in the literature for the synthesis of (R)-bufuralol.

Step 1: Synthesis of 2-acetyl-7-ethylbenzofuran

-

Formylation of 2-ethylphenol: 2-ethylphenol is reacted with paraformaldehyde and triethylamine in the presence of magnesium chloride to yield 3-ethyl-2-hydroxybenzaldehyde.

-

Cyclization: The resulting benzaldehyde is then reacted with chloroacetone in the presence of potassium hydroxide in ethanol to form 2-acetyl-7-ethylbenzofuran.

Step 2: Synthesis of the racemic chlorohydrin

-

α-Bromination: 2-acetyl-7-ethylbenzofuran is brominated at the α-position of the acetyl group.

-

Reduction: The resulting α-bromo ketone is reduced using sodium borohydride to yield the racemic chlorohydrin, 1-(7-ethylbenzofuran-2-yl)-2-chloroethanol.

Step 3: Dynamic Kinetic Resolution

-

Enzymatic Acetylation: The racemic chlorohydrin is subjected to a dynamic kinetic resolution using a lipase (such as Candida antarctica lipase B) and an acyl donor (e.g., isopropenyl acetate) in the presence of a ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2). The enzyme selectively acetylates the (R)-enantiomer of the chlorohydrin.

-

In situ Racemization: The ruthenium catalyst facilitates the in situ racemization of the unreacted (S)-chlorohydrin, allowing for a theoretical yield of over 50% for the (R)-acetate.

Step 4: Conversion to (R)-(+)-Bufuralol

-

Epoxide Formation: The resulting (R)-1-(7-ethylbenzofuran-2-yl)-2-chloroethyl acetate is treated with a base (e.g., potassium carbonate) to form the corresponding chiral epoxide.

-

Aminolysis: The epoxide is then opened by reaction with tert-butylamine to yield (R)-(+)-bufuralol.

Step 5: Purification

-

The final product is purified by column chromatography on silica gel to afford (R)-(+)-bufuralol with high enantiomeric excess.

Caption: Workflow for the enantioselective synthesis of this compound.

Pharmacological Profile

Bufuralol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[7] It also possesses intrinsic sympathomimetic activity (ISA), or partial agonist activity, particularly at β2-adrenoceptors, which can lead to vasodilation.[6] The β-blocking activity resides predominantly in the (S)-(-)-enantiomer.[7]

Quantitative Pharmacological Data

| Parameter | This compound (R-enantiomer) | (-)-Bufuralol (S-enantiomer) | Reference |

| β-Adrenoceptor Blocking Potency | Lower | Higher | [7] |

| Partial Agonist Activity (ISA) | Present, primarily at β2-receptors | Present, primarily at β2-receptors | [6] |

β-Adrenergic Receptor Signaling Pathway

As a β-adrenoceptor antagonist, bufuralol blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors. This action inhibits the downstream signaling cascade that is typically initiated by agonist binding.

Caption: Simplified β-adrenergic receptor signaling pathway and the action of bufuralol.

Metabolic Profile

The metabolism of bufuralol is a key area of its scientific interest, as it is a well-established probe substrate for CYP2D6 activity. The metabolism is highly stereoselective, with the (+)-enantiomer being preferentially metabolized by CYP2D6.

Major Metabolic Pathway: 1'-Hydroxylation

The primary metabolic pathway for bufuralol is hydroxylation at the 1'-position of the butyl side chain to form 1'-hydroxybufuralol. This reaction is almost exclusively catalyzed by CYP2D6 at low substrate concentrations. Other cytochrome P450 enzymes, such as CYP2C19 and CYP1A2, can also contribute to bufuralol metabolism, particularly at higher concentrations.[9]

Quantitative Metabolic Data

The kinetic parameters for the 1'-hydroxylation of bufuralol enantiomers highlight the stereoselectivity of CYP2D6.

| Enantiomer | Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol CYP) | Reference |

| This compound | CYP2D6 | ~5-15 | ~20-40 | [10] |

| (-)-Bufuralol | CYP2D6 | ~10-30 | ~5-15 | [10] |

| (+/-)-Bufuralol | CYP2C19 | ~36 | - | [9] |

Note: These values are approximate and can vary depending on the experimental conditions.

Experimental Protocol: In Vitro Metabolism of Bufuralol

This protocol outlines a general procedure for assessing the in vitro metabolism of bufuralol using human liver microsomes (HLMs).

Materials:

-

This compound hydrochloride

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally related compound not present in the incubation)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetics) to the incubation mixtures.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis of the formation of 1'-hydroxybufuralol.

Analytical Methodology: HPLC Separation of Bufuralol Enantiomers

A sensitive and selective high-performance liquid chromatographic (HPLC) method is essential for the stereoselective analysis of bufuralol in biological matrices.

Experimental Protocol: HPLC Analysis of Bufuralol Enantiomers in Plasma

This protocol is based on a reported method for the analysis of bufuralol enantiomers in plasma.[4]

Chromatographic Conditions:

-

Column: Chirobiotic V (vancomycin-based chiral stationary phase), 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100 : 0.015 : 0.01, v/v/v)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

Sample Preparation (Plasma):

-

Protein Precipitation: To 1 mL of plasma, add a precipitating agent (e.g., acetonitrile) to precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase before injection into the HPLC system.

Quantitative Data from HPLC Analysis:

| Parameter | S-(-)-bufuralol | R-(+)-bufuralol | Reference |

| Retention Time (min) | ~10.5 | ~11.7 | |

| Linearity Range (ng/mL) | 5 - 500 | 5 - 500 | |

| Limit of Detection (ng/mL) | 2 | 2 | |

| Within-run Precision (%RSD) | 2.1 - 4.4 | 2.2 - 4.2 | |

| Between-run Precision (%RSD) | 2.5 - 4.9 | 2.6 - 4.9 | |

| Accuracy (% recovery) | 98.4 - 102.4 | 97.8 - 102.2 |

Conclusion

This compound and its enantiomer, (-)-bufuralol, represent a fascinating case of stereoselectivity in pharmacology and drug metabolism. The distinct biological properties of each enantiomer underscore the importance of chiral separation and analysis in drug development. The well-characterized metabolism of this compound by CYP2D6 has established it as an invaluable in vitro and in vivo probe for phenotyping and drug-drug interaction studies. This technical guide has provided a detailed overview of the key aspects of this compound's discovery, synthesis, and scientific application, offering a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism.

References

- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Preparation of Alcohols and Amines [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Bufuralol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bufuralol is the dextrorotatory enantiomer of Bufuralol, a non-selective β-adrenergic receptor antagonist with partial agonist activity.[1][2] It is a well-established probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical tool in drug metabolism and pharmacokinetic studies.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Stereochemistry

The chemical structure of Bufuralol features a benzofuran ring system linked to a substituted ethanolamine side chain. The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-(+)-Bufuralol and (S)-(-)-Bufuralol. The β-adrenergic blocking activity resides mainly in the (-)-isomer.[1]

IUPAC Name: (R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol

Key Functional Groups:

-

Benzofuran: A bicyclic aromatic ether.

-

Secondary Amine: The tert-butylamino group.

-

Secondary Alcohol: The hydroxyl group on the ethanolamine side chain.

Physicochemical Properties

Table 1: General Chemical Properties of Bufuralol

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₂ | [4] |

| Molecular Weight | 261.36 g/mol | [4][5] |

| Boiling Point | 393.2 °C at 760 mmHg |

Table 2: Properties of (±)-Bufuralol Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄ClNO₂ | [6] |

| Molecular Weight | 297.82 g/mol | [7] |

| Melting Point | 143-146 °C | |

| Form | Solid |

Table 3: Solubility of (±)-Bufuralol Hydrochloride

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Methanol | Soluble | |

| Ethanol | 15 mg/mL | [8] |

| Dimethylformamide (DMF) | 15 mg/mL | [8] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [8] |

| PBS (pH 7.2) | 5 mg/mL | [8] |

Experimental Protocols

Detailed experimental protocols for determining the fundamental physicochemical properties of this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Solubility Determination

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination

Methodology: Potentiometric Titration

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low). The solution should be of a known concentration.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Titration:

-

The solution of this compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point on the titration curve.

-

Signaling and Metabolic Pathways

β-Adrenergic Receptor Blockade

As a β-adrenergic antagonist, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors.[9] This blockade prevents the activation of the Gs protein-coupled signaling cascade.

Caption: β-Adrenergic receptor signaling pathway and its inhibition by Bufuralol.

Metabolic Pathway: CYP2D6-Mediated Hydroxylation

The primary metabolic pathway of Bufuralol is the 1'-hydroxylation of the ethyl group, a reaction predominantly catalyzed by the CYP2D6 enzyme in the liver.[3][10] This metabolic step is a key determinant of Bufuralol's pharmacokinetic profile.

References

- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Bufuralol | C16H23NO2 | CID 71733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Blackboard [gsrs.ncats.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. What is the mechanism of Bupranolol Hydrochloride? [synapse.patsnap.com]

- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of (+)-Bufuralol as a Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bufuralol is a non-selective beta-adrenoceptor antagonist recognized for its partial agonist activity, a characteristic often referred to as intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive examination of the molecular mechanisms underlying the beta-blocking and partial agonist effects of this compound. It details the compound's interaction with β1 and β2-adrenergic receptors, the subsequent impact on downstream signaling pathways, particularly the adenylyl cyclase-cAMP system, and the experimental methodologies used to elucidate these actions. Quantitative pharmacological data are presented to provide a clear comparative reference for researchers.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. These agents competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This compound is a member of this class, distinguished by its non-selective antagonism at both β1 and β2-adrenergic receptors and its notable partial agonist activity, primarily at the β2-adrenoceptor.[1][2] The beta-adrenoceptor blocking activity of bufuralol is primarily associated with its (-)-isomer.[2] Understanding the nuanced mechanism of action of compounds like this compound, which exhibit both antagonistic and partial agonistic properties, is crucial for the development of novel therapeutics with tailored pharmacological profiles.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of Bufuralol

| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| Bufuralol (racemate) | β-adrenoceptor | Potency | Comparable to Propranolol | Various | [2] |

Note: Specific Ki or pA2 values for this compound at β1 and β2 receptors were not identified in the provided search results. The table reflects the qualitative comparison found in the literature.

Downstream Signaling Pathways: A Duality of Action

The binding of this compound to beta-adrenergic receptors initiates a cascade of intracellular events. As a competitive antagonist, it blocks the canonical signaling pathway activated by agonists like epinephrine. However, its partial agonist properties mean it can also weakly activate these same pathways.

Antagonistic Action: Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway

Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G protein, Gs. Agonist binding triggers a conformational change in the receptor, leading to the activation of Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses of beta-adrenergic stimulation, such as increased heart rate and contractility.

This compound, in its antagonistic capacity, competitively inhibits the binding of endogenous catecholamines, thereby preventing the activation of this signaling cascade and reducing downstream cAMP production.

Partial Agonist Action: Intrinsic Sympathomimetic Activity (ISA)

The partial agonism of this compound, particularly at the β2-adrenoceptor, results in a submaximal activation of the Gs-adenylyl cyclase-cAMP pathway in the absence of a full agonist.[1] This intrinsic sympathomimetic activity (ISA) means that this compound can elicit a mild stimulatory response, which can be advantageous in certain clinical contexts by preventing excessive bradycardia. The partial agonistic activity of bufuralol has been observed to cause vasodilation, which is attributed to its effect on β2-adrenoceptors.[1]

Table 2: Functional Activity of Bufuralol

| Compound | Receptor Subtype | Parameter | Value | Effect | Species/Tissue | Reference |

| Bufuralol (racemate) | β2-adrenoceptor | Intrinsic Activity | Partial Agonist | Vasodilation | Cat and Dog | [1] |

Note: Specific EC50 values for this compound's partial agonist activity in cAMP assays were not identified in the provided search results.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.

-

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is incubated with a membrane preparation containing the receptor of interest. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing either β1 or β2-adrenergic receptors are prepared from cell lines (e.g., CHO, HEK293) or tissue homogenates.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled antagonist like propranolol) from total binding. The IC50 is determined by non-linear regression of the competition curve, and the Ki is calculated.

-

Functional cAMP Accumulation Assays

These assays measure the ability of a compound to modulate the production of the second messenger cAMP, thereby assessing its functional activity as an agonist, antagonist, or partial agonist.

-

Objective: To determine the EC50 of this compound for its partial agonist activity and the IC50 for its antagonist activity at β1 and β2-adrenergic receptors.

-

Principle: Whole cells expressing the receptor of interest are treated with the test compound. For antagonist assays, cells are co-incubated with a known agonist. The intracellular cAMP levels are then measured.

-

Methodology:

-

Cell Culture: Cells stably or transiently expressing β1 or β2-adrenergic receptors are cultured in appropriate media.

-

Compound Treatment:

-

Partial Agonism (EC50): Cells are incubated with increasing concentrations of this compound.

-

Antagonism (IC50): Cells are pre-incubated with increasing concentrations of this compound followed by stimulation with a fixed concentration of a full agonist (e.g., isoproterenol).

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.

-

Data Analysis: Dose-response curves are generated by plotting the cAMP response against the log concentration of this compound. EC50 and IC50 values are determined using non-linear regression.

-

Visualizations

Signaling Pathway of a Beta-Adrenergic Receptor

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Ki determination.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for EC50/IC50 determination.

Conclusion

This compound exhibits a dual mechanism of action at beta-adrenergic receptors. As a non-selective antagonist, it competitively inhibits the binding of endogenous catecholamines, thereby blocking the downstream Gs-adenylyl cyclase-cAMP signaling pathway. Concurrently, its partial agonist activity, predominantly at the β2-adrenoceptor, allows for a submaximal stimulation of this same pathway. This intricate pharmacological profile, characterized by both beta-blockade and intrinsic sympathomimetic activity, underscores the complexity of ligand-receptor interactions and their therapeutic implications. Further quantitative characterization of the binding affinities and functional potencies of the individual enantiomers of bufuralol will provide a more complete understanding of its mechanism of action and guide the development of future beta-blockers with refined therapeutic properties.

References

- 1. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Bufuralol pharmacokinetics and metabolism in humans

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-Bufuralol in Humans

Introduction

Bufuralol is a non-selective beta-adrenoceptor antagonist that possesses a chiral center, resulting in two enantiomers: this compound (R-bufuralol) and (-)-bufuralol (S-bufuralol).[1] Although they are physicochemically similar, these enantiomers display significant differences in their pharmacological activity and metabolic profiles.[1] In drug metabolism research, this compound is a well-established probe substrate used to assess the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, both in vitro and in vivo.[2][3] The gene for CYP2D6 is highly polymorphic in the human population, leading to distinct phenotypes of drug metabolism, including poor, intermediate, extensive, and ultrarapid metabolizers.[4][5] Understanding the pharmacokinetics and metabolism of this compound is therefore critical for phenotyping individuals for CYP2D6 activity and predicting potential drug-drug interactions.

Pharmacokinetics

The disposition of bufuralol is stereoselective, with notable differences between the (+) and (-) enantiomers. Following oral administration, the plasma levels and area under the plasma curve (AUC) of the more pharmacologically active (-)-bufuralol are higher than those of the (+)-isomer.[6] Consequently, the plasma clearance of (-)-bufuralol is lower.[6] Both enantiomers are cleared almost entirely by metabolism.[6]

Studies in healthy volunteers have shown bimodal metabolism of the drug, reflecting the genetic polymorphism of CYP2D6.[7][8] Peak plasma concentrations of bufuralol are typically observed between 1.5 to 2 hours after oral administration.[7][8]

Table 1: Pharmacokinetic Parameters of Bufuralol in Humans After Oral Administration

| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Reference(s) |

| Time to Peak (Tmax) | ~2 hours | Longer than Extensive Metabolizers | [7][8] |

| Elimination Half-life (t½) | 2.61 ± 0.18 hours | 4.85 ± 0.35 hours | [7][8] |

Note: The data reflects the bimodal distribution observed in study populations, corresponding to different CYP2D6 metabolizer phenotypes.

Metabolism of this compound

The metabolism of bufuralol is complex and stereoselective, involving several pathways and cytochrome P450 enzymes.

Primary Metabolic Pathway: 1'-Hydroxylation

The principal metabolic pathway for bufuralol in humans is hydroxylation at the 1'-position of the butyl side chain, which forms the metabolite 1'-hydroxybufuralol.[2][3][4] This reaction is predominantly catalyzed by the high-affinity, polymorphic enzyme CYP2D6.[1][2][3] The rate of 1'-hydroxybufuralol formation is a reliable and sensitive marker for CYP2D6 activity.[3][4] this compound is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to its (-)-enantiomer, leading to a more rapid metabolism of the (+)-enantiomer through this specific pathway.[1]

Contributing Cytochrome P450 Enzymes

While CYP2D6 is the primary enzyme at low substrate concentrations, other isoforms contribute to bufuralol metabolism, particularly at higher concentrations.[1][2][4]

-

CYP2C19: This enzyme can metabolize bufuralol to 1'-hydroxybufuralol, although with a much lower affinity (approximately 7-fold higher Km) and lower intrinsic clearance (37-fold lower) compared to CYP2D6.[9]

-

CYP1A2: This isoform is also involved in bufuralol 1'-hydroxylation and is primarily responsible for the formation of minor aromatic hydroxylation products.[9][10]

Minor Metabolic Pathways

In addition to 1'-hydroxylation, bufuralol undergoes other metabolic transformations:

-

Aromatic Hydroxylation: Human liver microsomes form at least five minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol.[10] The formation of these products is suggested to be catalyzed by CYP1A2.[10]

-

Conjugation: Conjugation represents another metabolic route. For this compound, conjugation is considered a principal metabolic pathway, whereas aromatic hydroxylation is the main pathway for the (-)-enantiomer.[6]

Table 2: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by Human Cytochrome P450 Isoforms

| Enzyme | Apparent Km (µM) | Apparent Vmax | Reference(s) |

| CYP2D6 | 5 (approx.)* | - | [9] |

| CYP2C19 | 36 | - | [9] |

| Human Liver Microsomes (Sample 1) | 61 | 3.2 nmol/mg protein/h | [5] |

| Human Liver Microsomes (Sample 2) | 171 | 5.8 nmol/mg protein/h | [5] |

*Note: The Km for recombinant CYP2D6 was stated to be approximately 7-fold lower than the 36 µM reported for CYP2C19.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay quantifies the formation of 1'-hydroxybufuralol from bufuralol in HLMs to determine enzyme kinetics.

1. Materials and Reagents:

-

Human liver microsomes (HLMs)

-

This compound (substrate)

-

1'-Hydroxybufuralol standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solvent (e.g., ice-cold acetonitrile)

-

Internal standard for analytical quantification

2. Incubation Procedure: [2]

-

Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Add this compound at various concentrations to characterize enzyme kinetics.

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding an ice-cold quenching solvent.

-

Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

3. Analytical Method:

-

The concentration of 1'-hydroxybufuralol in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]

-

An internal standard is used to ensure accuracy and precision.

4. Data Analysis: [2]

-

The rate of metabolite formation is calculated and plotted against the substrate concentration.

-

Michaelis-Menten kinetics are typically used to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Protocol 2: Analysis of Bufuralol and Metabolites in Human Plasma

Sensitive methods are required for the simultaneous determination of bufuralol and its metabolites in human plasma.

1. Sample Preparation:

-

Immunoaffinity extraction can be used for the enantioselective determination of bufuralol and its metabolites.[12]

-

Alternatively, protein precipitation followed by liquid-liquid or solid-phase extraction can be employed.

2. Derivatization (for GC-MS):

-

For analysis by gas chromatography, derivatization may be necessary. For example, forming O-trimethylsilyl, N-trifluoroacetyl derivatives.[13]

3. Chromatographic Separation and Detection:

-

HPLC with Fluorescence Detection: This is a common method, often using a reversed-phase column. It offers high sensitivity, with minimal detectable levels of 1'-hydroxybufuralol around 0.1 ng/mL.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Mass fragmentography offers high sensitivity, capable of detecting bufuralol at 1 ng/mL and its metabolites at approximately 250 pg/mL.[13]

-

LC-MS/MS: This is the current standard for bioanalytical assays, offering high sensitivity and selectivity.

Conclusion

This compound is extensively metabolized in humans, primarily through 1'-hydroxylation mediated by the polymorphic enzyme CYP2D6. This makes it an invaluable probe drug for phenotyping CYP2D6 activity. While other enzymes like CYP2C19 and CYP1A2 contribute to its metabolism, their roles are generally minor, especially at therapeutic concentrations. The pharmacokinetics of bufuralol are stereoselective and clearly distinguish between extensive and poor metabolizer phenotypes. The established in vitro and analytical methodologies allow for detailed characterization of its metabolic profile, which is essential for drug development and clinical pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective immunoaffinity extraction for simultaneous determination of optically active bufuralol and its metabolites in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Bufuralol as a Selective CYP2D6 Probe Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide array of xenobiotics, including an estimated 20-25% of clinically used drugs.[1] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants, leading to significant interindividual differences in enzyme activity.[1] This genetic variability results in distinct metabolic phenotypes, ranging from poor to ultrarapid metabolizers, which has profound implications for drug efficacy and safety.[1][2] Therefore, accurate assessment of CYP2D6 activity is paramount in drug development and personalized medicine.

(+)-Bufuralol, a non-selective beta-adrenergic antagonist, has been extensively validated and is widely recognized as a selective probe substrate for determining CYP2D6 activity both in vitro and in vivo.[3][4] Its primary metabolic pathway is the 1'-hydroxylation of the butyl side chain to form 1'-hydroxybufuralol, a reaction almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[3][5] This technical guide provides a comprehensive overview of the use of this compound as a CYP2D6 probe substrate, including detailed experimental protocols, quantitative kinetic data, and visual representations of its metabolism and experimental workflows.

Metabolic Pathway of this compound

The principal metabolic fate of this compound is its conversion to 1'-hydroxybufuralol, which serves as a reliable marker for CYP2D6 activity.[3] While CYP2D6 is the primary catalyst for this reaction, other minor metabolites have been identified, and at higher concentrations, other CYP isoforms such as CYP1A2 and CYP2C19 may contribute to bufuralol metabolism.[5][6]

Metabolism of this compound by CYP Enzymes.

Quantitative Data

The kinetic parameters of this compound 1'-hydroxylation are essential for characterizing CYP2D6 activity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of this compound 1'-Hydroxylation by Human CYP2D6 Allelic Variants

| CYP2D6 Genotype | Km (µM) | Vmax (relative) | Intrinsic Clearance (Vmax/Km) (relative) | Reference |

| 1/1, 1/2, 1/2X2, 2/2 | Lower | Higher | Higher | [7] |

| 4/4, 4/4L, 4D/4L | Higher | Lower | Lower | [7] |

| 10B/10B | Higher | Lower | Lower | [7] |

| *53 | - | - | Nearly 10x greater than CYP2D6.1 | [2] |

Note: Specific numerical values for Vmax are often reported in units of pmol/min/pmol P450 and can vary between experimental systems.

Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Recombinant Cytochrome P450 Isoforms

| Enzyme | Km (µM) | Intrinsic Clearance (Vmax/Km) (relative to CYP2D6) | Reference |

| Human CYP2D6 | 1-15 | High | [8] |

| Human CYP1A2 | ~145 | Lower | [6] |

| Human CYP2C19 | ~36 | 37-fold lower than CYP2D6 | [6] |

Table 3: IC50 Values of Known CYP2D6 Inhibitors using the Bufuralol Hydroxylation Assay

| Compound | IC50 (µM) | Type of Inhibition | Reference |

| Quinidine | 0.02 | Competitive | [9] |

| (S)-Fluoxetine | 0.22 | Competitive | [9] |

| (R)-Fluoxetine | 1.38 | Competitive | [9] |

| (S)-Norfluoxetine | 0.31 | Competitive | [9] |

| (R)-Norfluoxetine | 1.48 | Competitive | [9] |

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay using this compound

This protocol outlines a typical procedure for assessing the inhibitory potential of test compounds on CYP2D6-mediated bufuralol 1'-hydroxylation in human liver microsomes (HLMs) or with recombinant human CYP2D6 (rhCYP2D6).[10]

1. Materials and Reagents:

-

Human Liver Microsomes (HLMs) or rhCYP2D6

-

This compound Hydrochloride

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test Compounds and Positive Control Inhibitor (e.g., Quinidine)

-

Acetonitrile or Methanol (ice-cold, for reaction termination)

-

96-well plates

2. Preparation of Solutions:

-

Prepare a stock solution of this compound in water or buffer.

-

Prepare stock solutions of test compounds and quinidine in a suitable solvent (e.g., DMSO, methanol), ensuring the final solvent concentration in the incubation is <1%.[10]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Assay Procedure:

-

Add the potassium phosphate buffer, HLM or rhCYP2D6, and test compound or quinidine to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.[10]

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.[10]

-

Terminate the reaction by adding ice-cold acetonitrile or methanol.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant for analysis.

4. Analytical Method: The formation of 1'-hydroxybufuralol can be quantified using either High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

-

HPLC with Fluorescence Detection: This method takes advantage of the native fluorescence of 1'-hydroxybufuralol.[8]

-

Excitation: 252 nm

-

Emission: 302 nm

-

-

LC-MS/MS: This is a highly sensitive and specific method.[11]

-

Precursor Ion ([M+H]+): m/z 278.2

-

Product Ion: m/z 116.1

-

Workflow for a CYP2D6 inhibition assay.

In Vivo CYP2D6 Phenotyping

In vivo phenotyping with bufuralol allows for the classification of an individual's CYP2D6 metabolic capacity.

1. Subject Selection:

-

Recruit healthy volunteers with informed consent.

-

Genotyping for CYP2D6 alleles prior to the study can aid in selecting a cohort with diverse metabolic phenotypes.[1]

2. Drug Administration:

-

Administer a single, low oral dose of bufuralol hydrochloride (e.g., 10-30 mg) to ensure metabolism is specific to CYP2D6.[1]

3. Sample Collection:

-

Collect urine samples at timed intervals (e.g., 0-8 or 0-12 hours) post-dose.

-

A single time-point plasma sample (e.g., at 3 or 4 hours) can also be utilized.[1]

4. Analysis:

-

Quantify bufuralol and 1'-hydroxybufuralol concentrations in the collected samples using a validated analytical method like LC-MS/MS.

-

Calculate the metabolic ratio (e.g., urinary ratio of bufuralol to 1'-hydroxybufuralol) to determine the CYP2D6 phenotype.

Selectivity and Considerations

While this compound is a highly selective probe for CYP2D6, it is important to consider that other enzymes, such as CYP1A2 and CYP2C19, can contribute to its metabolism, particularly at higher substrate concentrations.[5][6] Therefore, when conducting in vitro studies, using a bufuralol concentration at or below the Km for CYP2D6 is recommended to ensure selectivity.[9] For studies in complex systems like liver microsomes from individuals with low or deficient CYP2D6 activity, the contribution of other CYPs may become more apparent.[6] The use of specific inhibitors for other CYPs can help to dissect the contribution of each enzyme.

How this compound functions as a probe.

Conclusion

This compound is a robust and reliable probe substrate for the characterization of CYP2D6 activity. Its high affinity for CYP2D6 and the well-established analytical methods for its primary metabolite, 1'-hydroxybufuralol, make it an invaluable tool for researchers, scientists, and drug development professionals.[8] A thorough understanding of its kinetic parameters, metabolic pathways, and appropriate experimental conditions is crucial for obtaining accurate and reproducible data in the assessment of CYP2D6-mediated drug metabolism and drug-drug interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Early Pharmacological Studies of (+)-Bufuralol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bufuralol, a non-selective β-adrenoceptor antagonist, was the subject of extensive pharmacological investigation in the late 1970s and 1980s. These early studies were pivotal in characterizing its mechanism of action, metabolic fate, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the foundational research on this compound, with a focus on its metabolism by cytochrome P450 enzymes, its pharmacokinetics in humans, and its primary pharmacological effects. The information is presented to be a valuable resource for researchers in drug metabolism and development.

Core Pharmacology: Mechanism of Action

Bufuralol is a non-selective beta-adrenoceptor blocking agent, exhibiting properties similar in potency to propranolol.[1] Its primary mechanism of action involves the competitive antagonism of β-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of endogenous catecholamines.[2][3] The β-adrenoceptor blocking activity resides predominantly in the (-)-isomer of bufuralol.[1] In addition to its antagonist effects, bufuralol also possesses partial agonist activity, particularly at the β2-adrenoceptor, which can lead to vasodilation.[4]

Signaling Pathway of β-Adrenoceptor Blockade by Bufuralol

The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of bufuralol.

References

- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fates of Bufuralol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoselective metabolic pathways of the chiral β-adrenoceptor antagonist, (+)-bufuralol, and its enantiomers. Bufuralol is a classic probe substrate for cytochrome P450 2D6 (CYP2D6), and its metabolism is markedly different between its (+)- and (-)-enantiomers, a critical consideration in drug development and clinical pharmacology. This document details the primary metabolic routes, the kinetics of the key enzymatic reactions, and the experimental protocols used to elucidate these pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

Introduction

Bufuralol is a non-selective β-adrenoceptor antagonist with one chiral center, existing as two enantiomers: this compound and (-)-bufuralol. The pharmacological activity of bufuralol resides primarily in the (-)-enantiomer. The metabolism of bufuralol is highly stereoselective, with significant differences in the metabolic pathways and kinetics of its enantiomers. This stereoselectivity is of great importance as it can lead to different pharmacokinetic profiles and pharmacological effects between the enantiomers.

The primary metabolic pathway for bufuralol is oxidation, catalyzed predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6.[1] Other isoforms, such as CYP1A2 and CYP2C19, also contribute to its metabolism, particularly at higher substrate concentrations.[1][2] The main oxidative metabolic routes are 1'-hydroxylation and, to a lesser extent, aromatic hydroxylation. Additionally, conjugation represents another metabolic pathway.[1]

This guide will delve into the specifics of these metabolic pathways for each enantiomer, presenting a detailed comparison of their metabolic kinetics and the experimental methodologies used for their investigation.

Metabolic Pathways of Bufuralol Enantiomers

The metabolism of bufuralol is diverse and stereoselective, involving several key enzymatic reactions.

1'-Hydroxylation

The most significant metabolic pathway for both enantiomers of bufuralol is 1'-hydroxylation, which leads to the formation of 1'-hydroxybufuralol. This reaction is primarily mediated by CYP2D6.[1][2] Experimental data consistently show that this compound is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to (-)-bufuralol, resulting in a more rapid metabolism of the (+)-enantiomer through this pathway.[1] While CYP2D6 is the high-affinity enzyme for this reaction, CYP1A2 and CYP2C19 can also catalyze the 1'-hydroxylation of bufuralol, albeit with lower affinity (higher Km).[1][2]

Aromatic Hydroxylation

Aromatic hydroxylation is another oxidative metabolic pathway for bufuralol. Interestingly, this pathway appears to be more prominent for the (-)-enantiomer compared to the (+)-enantiomer.

Conjugation

Direct conjugation of the parent drug, likely through glucuronidation by UDP-glucuronosyltransferases (UGTs), is also a metabolic route for bufuralol. Evidence suggests that conjugation may be a more favored pathway for the (+)-enantiomer.

Quantitative Data on Metabolic Kinetics

The stereoselective metabolism of bufuralol is evident in the kinetic parameters of the enzymes involved. The following tables summarize the available quantitative data for the 1'-hydroxylation of (+)- and (-)-bufuralol.

Table 1: Kinetic Parameters for 1'-Hydroxylation of this compound

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| CYP2D6 | 2-15 | 0.2-1.5 | [1] |

| CYP1A2 | ~230 | Low | [1] |

| CYP2C19 | High Km | Low Vmax | [1] |

Table 2: Kinetic Parameters for 1'-Hydroxylation of (-)-Bufuralol

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| CYP2D6 | 15-50 | 0.05-0.5 | [1] |

| CYP1A2 | High Km | Low Vmax | [1] |

| CYP2C19 | High Km | Low Vmax | [1] |

Note: The values presented are approximate ranges gathered from various sources and can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes) and conditions.

Experimental Protocols

The elucidation of bufuralol's metabolic pathways relies on a series of well-established in vitro experimental protocols.

Incubation with Human Liver Microsomes (HLMs)

This is a standard method to study the overall hepatic metabolism of a drug candidate.

-

Objective: To determine the rate of metabolism of bufuralol enantiomers in a system that contains a full complement of hepatic drug-metabolizing enzymes.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

(+)- and (-)-Bufuralol

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

-

Procedure:

-

Prepare an incubation mixture containing HLMs, phosphate buffer, and the bufuralol enantiomer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a suitable analytical method like HPLC.

-

Incubation with Recombinant Human CYP Enzymes

This approach is used to identify the specific CYP isoforms responsible for the metabolism of bufuralol.

-

Objective: To determine the contribution of individual CYP enzymes (e.g., CYP2D6, CYP1A2, CYP2C19) to the metabolism of bufuralol enantiomers.

-

Materials:

-

Recombinant human CYP enzymes (expressed in a heterologous system like insect cells or E. coli)

-

NADPH-cytochrome P450 reductase (if not co-expressed with the CYP enzyme)

-

Other materials are the same as for the HLM assay.

-

-

Procedure:

-

The procedure is similar to the HLM assay, but instead of HLMs, a specific concentration of a recombinant human CYP enzyme and its reductase are used.

-

HPLC Analysis of Bufuralol and its Metabolites

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for separating and quantifying bufuralol and its metabolites.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

-

Column: A chiral stationary phase (CSP) column is essential for the separation of the bufuralol enantiomers and their chiral metabolites. For achiral separations, a reversed-phase C18 column can be used.

-

Mobile Phase: The composition of the mobile phase is dependent on the column used. A typical mobile phase for a reversed-phase C18 column is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible results.

-

Detection: Fluorescence detection is highly sensitive for bufuralol and its hydroxylated metabolites (e.g., excitation at 252 nm and emission at 302 nm). UV detection at around 252 nm is also applicable.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of known concentrations of the bufuralol enantiomers and their metabolites.

-

The concentration of the analytes in the experimental samples is determined by comparing their peak areas to the calibration curve.

-

Conclusion

The metabolism of bufuralol is a clear example of stereoselectivity in drug metabolism, with significant implications for its pharmacokinetics and pharmacodynamics. The (+)-enantiomer is preferentially metabolized via 1'-hydroxylation by CYP2D6, while the (-)-enantiomer, which carries the desired pharmacological activity, is cleared more slowly by this pathway and may be metabolized to a greater extent by other routes such as aromatic hydroxylation. A thorough understanding of these differential metabolic pathways, supported by robust in vitro experimental data, is crucial for the rational development of chiral drugs and for personalizing medicine based on an individual's CYP2D6 genotype and metabolic capacity. The experimental protocols and data presented in this guide provide a framework for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

The Role of 1'-Hydroxy Bufuralol in CYP2D6-Mediated Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the role of 1'-hydroxy bufuralol in drug metabolism, with a specific focus on its interaction with the cytochrome P450 2D6 (CYP2D6) enzyme. 1'-Hydroxy bufuralol is the principal metabolite of bufuralol, a non-selective beta-adrenoceptor antagonist. Its formation is a critical indicator of CYP2D6 activity, an enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2] Understanding the dynamics of 1'-hydroxy bufuralol formation is paramount for drug development, particularly in the context of predicting drug-drug interactions and understanding inter-individual variability in drug response.

Core Concepts: Bufuralol Metabolism and the Significance of 1'-Hydroxy Bufuralol

The primary metabolic pathway of bufuralol is the hydroxylation at the 1'-position of its butyl side chain, a reaction that produces 1'-hydroxy bufuralol.[2][3] At therapeutic concentrations, this reaction is highly specific to the catalytic activity of CYP2D6, making the rate of 1'-hydroxy bufuralol formation a reliable in vitro and in vivo biomarker for CYP2D6 activity.[2][3][4]

While CYP2D6 is the high-affinity enzyme for this reaction, other cytochrome P450 isoforms, such as CYP1A2 and CYP2C19, can contribute to bufuralol 1'-hydroxylation, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity.[5][6][7] Besides 1'-hydroxylation, bufuralol can be metabolized to minor products, including 4-hydroxybufuralol and 6-hydroxybufuralol, reactions that are primarily catalyzed by CYP1A2.[4][8] There is no significant evidence to suggest that 1'-hydroxy bufuralol itself acts as an inhibitor of CYP2D6; its primary role is that of a metabolic product.[3]

The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants.[2] This genetic variability leads to a spectrum of metabolic phenotypes, broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers.[2][6] This variation directly impacts the kinetics of bufuralol 1'-hydroxylation and is a crucial consideration in pharmacogenomic studies and personalized medicine.[5]

Quantitative Data: Kinetics of Bufuralol 1'-Hydroxylation

The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are essential for characterizing the affinity and catalytic rate of CYP2D6-mediated bufuralol 1'-hydroxylation. The intrinsic clearance (Vmax/Km) provides a measure of the enzyme's catalytic efficiency. The following tables summarize key kinetic data from various in vitro studies.

Table 1: Michaelis-Menten Constants for Bufuralol 1'-Hydroxylation by CYP2D6 in Human Liver Microsomes

| Enzyme Source | Km (µM) | Vmax (nmol/mg protein/h) | Reference |

| Human Liver Microsomes (Sample 1) | 61 | 3.2 | [9] |

| Human Liver Microsomes (Sample 2) | 171 | 5.8 | [9] |

| Human Liver Microsomes (Average of 32 samples) | - | 4.2 ± 1.0 (SD) | [9] |

| Human Liver Microsomes (CYP2D6 extensive metabolizer) | 14 | - | [7] |

Table 2: Kinetic Parameters for Bufuralol 1'-Hydroxylation by Recombinant CYP Isoforms

| Enzyme | Km (µM) | Relative Vmax | Relative Intrinsic Clearance (Vmax/Km) | Reference |

| Recombinant CYP2D6 | ~5 | - | 37-fold higher than CYP2C19 | [7] |

| Recombinant CYP2C19 | 36 | - | - | [7] |

Table 3: Impact of CYP2D6 Genotype on Bufuralol 1'-Hydroxylation Kinetics

| Genotype Group | Km Trend | Vmax Trend | Vmax/Km Ratio Trend | Reference |

| CYP2D61/1, 1/2, 1/2X2, 2/2 | Lower | Higher | Higher | [10] |

| CYP2D64/4, 4/4L, 4D/4L, 10B/10B | Higher | Lower | Lower | [10] |

| CYP2D61/4D, 1/4L, 1/5 | - | - | Relatively High | [10] |

| CYP2D61/9, 2/4D, *2/5, 2/10B, 2E/4E, 3/5, 4L/9, 10B/39 | - | - | Lower | [10] |

Experimental Protocols

The quantification of 1'-hydroxy bufuralol is a standard method for assessing CYP2D6 activity and inhibition. Below is a detailed methodology for a typical in vitro experiment using human liver microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6).

Objective: To determine the rate of 1'-hydroxy bufuralol formation as a measure of CYP2D6 activity and to assess the inhibitory potential of test compounds.

Materials:

-

Enzyme Source: Human liver microsomes or recombinant human CYP2D6.

-

Substrate: Bufuralol hydrochloride.

-

Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Positive Control Inhibitor: Quinidine (a potent CYP2D6 inhibitor).

-

Test Compounds (potential inhibitors).

-

Termination Solution: Ice-cold acetonitrile or methanol.

-

96-well microplates.

-

Incubator (37°C).

-

Centrifuge.

-

Analytical Instrument: HPLC with fluorescence detection or a fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bufuralol (e.g., 10 mM in water).

-

Prepare stock solutions of test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup (96-well plate format):

-

In each well, add the potassium phosphate buffer.

-

Add the test compound or positive control inhibitor at various concentrations. For control wells, add the vehicle solvent.

-

Add the enzyme source (e.g., HLMs at a final concentration of 0.1-0.5 mg/mL).

-

Add the bufuralol substrate. The final concentration should be near the Km value to ensure sensitivity in inhibition assays.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.[1]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time must be within the linear range of product formation.[1]

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[1]

-

-

Protein Precipitation:

-

Centrifuge the plate (e.g., at 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[1]

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Fluorescence Microplate Reader: Measure the fluorescence intensity of 1'-hydroxy bufuralol directly in the plate. Set the excitation wavelength to approximately 252 nm and the emission wavelength to 302 nm.[1][11]

-

HPLC with Fluorescence Detection: For more specific quantification, inject the supernatant onto an HPLC system.

-

-

Data Analysis:

-

Quantify the amount of 1'-hydroxy bufuralol formed by comparing the signal to a standard curve generated with known concentrations of the metabolite.

-

Calculate the rate of formation (e.g., pmol/min/mg protein).

-

For inhibition studies, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Bufuralol

The following diagram illustrates the primary metabolic conversion of bufuralol to 1'-hydroxy bufuralol, catalyzed by CYP2D6.

Caption: Metabolic pathway of bufuralol to its major metabolite.

Experimental Workflow for CYP2D6 Inhibition Assay

This diagram outlines the sequential steps of the in vitro bufuralol 1'-hydroxylation assay.

Caption: Workflow for a typical in vitro bufuralol 1'-hydroxylation assay.

Logical Relationship: Genotype to Phenotype

This diagram illustrates the relationship between an individual's CYP2D6 genotype, the resulting metabolic phenotype, and its clinical implications.

Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

genetic polymorphism affecting (+)-Bufuralol metabolism

An In-depth Technical Guide on the Genetic Polymorphism Affecting (+)-Bufuralol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a non-selective beta-adrenoceptor antagonist, is a well-established probe substrate for assessing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The metabolism of this compound, particularly its 1'-hydroxylation, is almost exclusively catalyzed by CYP2D6 at therapeutic concentrations.[2][3] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants.[1] This genetic variability leads to a wide range of enzymatic activity, resulting in distinct metabolic phenotypes within the population. These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), also referred to as extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4][5]

Understanding the genetic polymorphism affecting this compound metabolism is critical in drug development. It provides a framework for phenotyping individuals, predicting potential drug-drug interactions, and anticipating inter-individual variability in the pharmacokinetics and pharmacodynamics of new chemical entities metabolized by CYP2D6. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and metabolic pathways associated with the genetic polymorphism of this compound metabolism.

Data Presentation: Quantitative Analysis of Bufuralol Metabolism

The kinetic parameters of this compound 1'-hydroxylation vary significantly depending on the CYP2D6 genotype and the in vitro system used. The following tables summarize key quantitative data from studies on human liver microsomes (HLM) and recombinant CYP2D6 enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for this compound 1'-Hydroxylation in Human Liver Microsomes

| Phenotype/Sample | Apparent Km (µM) | Vmax (nmol/mg protein/h) | Reference(s) |

| Extensive Metabolizer (Sample 1) | 61 | 3.2 | [6] |

| Extensive Metabolizer (Sample 2) | 171 | 5.8 | [6] |

| Average of 32 Liver Samples | - | 4.2 (± 1.0 SD) | [6] |

| Poor Metabolizer | - | 1.97 | [6] |

| High-Affinity Component (Human Liver Microsomes) | ~50 | - | [7] |

| Low-Affinity Component (Human Liver Microsomes) | ~250 | - | [7] |

Table 2: Kinetic Parameters of Bufuralol Metabolism by Recombinant CYP2D6 Allelic Variants

| CYP2D6 Allele | Km (µM) | vmax (turnover, min-1) | vmax/Km (min-1µM-1) | Reference(s) |

| 1 | 1.8 ± 0.3 | 2.8 ± 0.1 | 1.6 | [1] |

| 34 | 2.2 ± 0.5 | 0.53 ± 0.04 | 0.24 | [1] |

| 17-2 | 1.7 ± 0.2 | 0.31 ± 0.01 | 0.18 | [1] |

| 17-3 | 1.3 ± 0.2 | 0.20 ± 0.01 | 0.15 | [1] |

| *53 | 0.43 ± 0.13 | 4.8 ± 0.4 | 11 | [1] |

Experimental Protocols

In Vitro Bufuralol 1'-Hydroxylation Assay

This assay is a standard method to determine CYP2D6 activity in vitro using human liver microsomes (HLM) or recombinant enzymes.

Objective: To quantify the formation of 1'-hydroxybufuralol from this compound as a measure of CYP2D6 catalytic activity.

Materials:

-

Human Liver Microsomes (pooled or from individual donors)

-

This compound hydrochloride

-

1'-Hydroxybufuralol (analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal standard for HPLC analysis (e.g., debrisoquine)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Reagent Preparation: Prepare stock solutions of bufuralol, 1'-hydroxybufuralol, and the internal standard in an appropriate solvent (e.g., methanol or water). Prepare the NADPH regenerating system according to the manufacturer's instructions.[8]

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and HLM (final protein concentration typically 0.1-0.5 mg/mL).[8][9]

-

Substrate Addition: Add bufuralol to the master mix to achieve the desired final concentrations. For kinetic studies, a range of concentrations (e.g., 0.5 to 100 µM) should be used.[8]

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[10]

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of metabolite formation.[8][10]

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[8]

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed to pellet the precipitated proteins.[3]

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

-

Detection and Quantification: Separate 1'-hydroxybufuralol from bufuralol using a C18 column. Detect the fluorescent metabolite with an excitation wavelength of approximately 252 nm and an emission wavelength of 302 nm.[3][8] Quantify the amount of 1'-hydroxybufuralol formed by comparing its peak area to a standard curve.

CYP2D6 Genotyping using Real-Time Quantitative PCR (qPCR)

This protocol outlines a general approach for identifying single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.

Objective: To determine the CYP2D6 genotype of an individual to predict their metabolic phenotype.

Materials:

-

Genomic DNA extracted from a biological sample (e.g., blood, saliva, buccal cells)

-

TaqMan® Genotyping Master Mix

-

TaqMan® SNP Genotyping Assays for specific CYP2D6 alleles (e.g., *2, *5, *10, *14, *41)[11]

-

TaqMan® Copy Number Assay for CYP2D6 (e.g., targeting Exon 9)[11]

-

Reference gene assay for CNV analysis (e.g., RNase P)

-

Real-time PCR instrument

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from the collected biological sample.

-

Reaction Setup for SNP Genotyping: For each SNP assay, prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, the specific SNP genotyping assay, and the genomic DNA sample.

-

Reaction Setup for CNV Analysis: Prepare a separate PCR reaction mix for the CNV assay, containing the CYP2D6 copy number assay, the reference gene assay, and the genomic DNA sample.

-

qPCR Amplification: Perform the qPCR on a real-time PCR instrument using the appropriate thermal cycling conditions as recommended by the assay manufacturer.

-

Data Analysis for SNP Genotyping: Analyze the amplification plots to determine the allelic discrimination for each SNP. The instrument's software will assign a genotype (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous) for each sample.

-

Data Analysis for CNV: Analyze the qPCR data to determine the copy number of the CYP2D6 gene relative to the reference gene. This is typically done using the ΔΔCt method. The results will indicate the presence of gene deletions (*5 allele) or duplications/multiplications.[11]

-

Genotype to Phenotype Translation: Combine the results from the SNP and CNV analyses to determine the individual's diplotype (the combination of alleles on both chromosomes). Based on the known function of each allele (e.g., normal function, decreased function, no function), assign a predicted metabolic phenotype (PM, IM, NM, or UM).[5]

Mandatory Visualizations

References

- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. gene2rx.com [gene2rx.com]

- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

In Vitro Formation of 1'-Hydroxy Bufuralol in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction